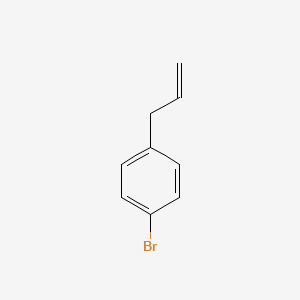

Benzene, 1-bromo-4-(2-propenyl)-

Vue d'ensemble

Description

Benzene, 1-bromo-4-(2-propenyl)-, is a compound that can be synthesized through various chemical reactions and has been studied for its potential applications in different fields, including organic synthesis and material science. The compound is characterized by the presence of a bromine atom and a propenyl group attached to a benzene ring, which can be further functionalized or used in coupling reactions to create more complex molecules.

Synthesis Analysis

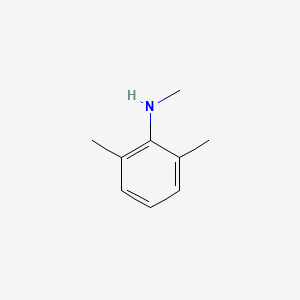

The synthesis of derivatives of benzene with bromo and propenyl groups has been explored in several studies. For instance, a method for synthesizing (prop-2-ynyloxy)benzene derivatives has been developed, which involves the reaction of phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 and acetone, yielding good results . Another study reports the synthesis of a natural product, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, starting from a bromo-dimethoxyphenyl methanol precursor . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene has been described, which is a precursor for the synthesis of graphene nanoribbons .

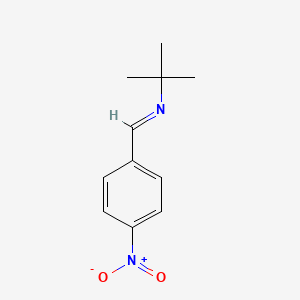

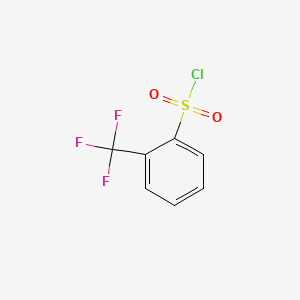

Molecular Structure Analysis

The molecular structure of benzene derivatives with bromo and propenyl substituents has been investigated using various spectroscopic techniques and theoretical calculations. For example, the structure of 1-bromo-4-(3,7-dimethyloctyl)benzene was characterized using NMR, IR spectroscopy, and elemental analysis, complemented by density functional theory (DFT) calculations . The dihedral angles between the planes of the substituted benzene rings and the propenyl group can influence the physical properties and reactivity of these compounds .

Chemical Reactions Analysis

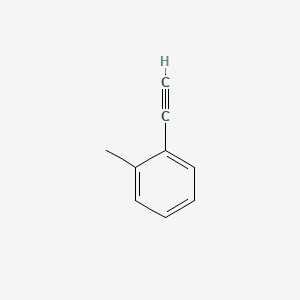

Benzene derivatives with bromo and propenyl groups can undergo a variety of chemical reactions. The bromo derivative can participate in Suzuki reactions with phenylboronic acids . The propenyl group can be involved in reactions such as the Sonogashira C–C coupling reaction, as demonstrated in the synthesis of 1,4-bis[β-(p-aminophenyl)ethyl]benzene . Furthermore, the proximity of ethynyl groups in certain benzene derivatives can facilitate cyclotrimerization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives with bromo and propenyl substituents are influenced by the steric and electronic effects of these groups. For instance, the presence of bulky substituents can lead to the formation of rotational isomers and affect the compound's solubility and melting point . The electronic properties, such as fluorescence, can also be significantly altered, as seen in the study of 1-bromo-4-(2,2-diphenylvinyl)benzene, which exhibited aggregation-induced emission (AIE) characteristics . Additionally, the solid-state structure and intermolecular interactions, such as C–Br...π(arene) and Br...Br interactions, can affect the crystalline packing and stability of these compounds .

Applications De Recherche Scientifique

Application 1: Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives

- Summary of the Application : This compound is used in the synthesis of (prop-2-ynyloxy) benzene and its derivatives . These derivatives have potential antiurease and antibacterial effects against several harmful substances .

- Methods of Application or Experimental Procedures : Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The reactions were carried out in aprotic polar solvents which favor SN2 type reactions .

- Results or Outcomes : The compounds were synthesized in good yields (53–85%) . 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene 2a was found most active compound against urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL with IC50 value of 60.2 . 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene 2d was found potent antibacterial against Bacillus subtillus showing excellent inhibitory action with percentage inhibition of 55.67±0.26 at 100 µg/ml with IC50 value of 79.9 .

Application 2: Electrophilic Aromatic Substitution Reactions

- Summary of the Application : This compound can be used in electrophilic aromatic substitution reactions . In these reactions, a benzene is attacked by an electrophile, resulting in the substitution of hydrogens .

- Methods of Application or Experimental Procedures : The reaction of bromine with benzene in the presence of a suitable catalyst forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

- Results or Outcomes : This process allows for the bromination of benzene, which is a key step in many synthetic processes in organic chemistry .

Application 3: Synthesis of Antiurease and Antibacterial Compounds

- Summary of the Application : This compound is used in the synthesis of derivatives that have potential antiurease and antibacterial effects against several harmful substances .

- Methods of Application or Experimental Procedures : Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The reactions were carried out in aprotic polar solvents which favor SN2 type reactions .

- Results or Outcomes : The compounds were synthesized in good yields (53–85%) . Compounds 2,4-dibromo-1-(prop-2-ynyloxy)benzene 2c and 4,4′-(propane-2,2-diyl)bis((prop-2-ynyloxy)benzene) 4a were found good percentage inhibitors against NO free radicals .

Application 4: Electrophilic Aromatic Substitution Reactions

- Summary of the Application : This compound can be used in electrophilic aromatic substitution reactions . In these reactions, a benzene is attacked by an electrophile, resulting in the substitution of hydrogens .

- Methods of Application or Experimental Procedures : The reaction of bromine with benzene in the presence of a suitable catalyst forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

- Results or Outcomes : This process allows for the bromination of benzene, which is a key step in many synthetic processes in organic chemistry .

Application 5: Synthesis of Antiurease and Antibacterial Compounds

- Summary of the Application : This compound is used in the synthesis of derivatives that have potential antiurease and antibacterial effects against several harmful substances .

- Methods of Application or Experimental Procedures : Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The reactions were carried out in aprotic polar solvents which favor SN2 type reactions .

- Results or Outcomes : The compounds were synthesized in good yields (53–85%) . Compounds 2,4-dibromo-1-(prop-2-ynyloxy)benzene 2c and 4,4′-(propane-2,2-diyl)bis((prop-2-ynyloxy)benzene) 4a were found good percentage inhibitors against NO free radicals .

Safety And Hazards

Propriétés

IUPAC Name |

1-bromo-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGHOIDTGDLAKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177481 | |

| Record name | Benzene, 1-bromo-4-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-bromo-4-(2-propenyl)- | |

CAS RN |

2294-43-1 | |

| Record name | Benzene, 1-bromo-4-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.